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Abstract
Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has emerged as a

molecule of significant interest in natural product chemistry and pharmacology. Since its initial

discovery, research has unveiled its presence in various plant species, elucidated its complex

chemical structure, and explored its diverse biological activities. This technical guide provides a

comprehensive overview of the discovery of frangufoline, its history of research, detailed

experimental protocols for its isolation and analysis, and an examination of its biological effects,

including its sedative and antibacterial properties. All quantitative data is presented in

structured tables, and key experimental workflows and signaling pathways are visualized using

Graphviz diagrams to facilitate a deeper understanding for researchers and drug development

professionals.

Discovery and Isolation
Frangufoline was first identified as a natural product isolated from plants of the Ziziphus

genus, a member of the Rhamnaceae family. Subsequent phytochemical investigations have

confirmed its presence in several species, including Ziziphus jujuba, Ziziphus nummularia, and

Ziziphus lotus, as well as in Melochia corchorifolia.[1] The initial discovery and structural

elucidation of frangufoline were accomplished through meticulous extraction and

chromatographic separation techniques, followed by spectroscopic analysis.
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General Isolation Protocol
The isolation of frangufoline typically involves the extraction of dried and powdered plant

material (e.g., root bark, stem bark) with an organic solvent such as methanol or ethanol. The

resulting crude extract is then subjected to a series of chromatographic purification steps to

isolate the pure compound.

Experimental Workflow: Isolation of Frangufoline
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Caption: General workflow for the isolation of frangufoline from plant material.
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Structural Elucidation and Physicochemical
Properties
The chemical structure of frangufoline was determined using a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data
While a primary publication with the complete raw spectral data was not readily available in the

conducted search, the structural confirmation relies on the interpretation of ¹H NMR, ¹³C NMR,

and mass spectra. The molecular formula of frangufoline is C₃₁H₄₂N₄O₄, with a molecular

weight of 534.7 g/mol .[2]

Table 1: Physicochemical Properties of Frangufoline

Property Value Source

Molecular Formula C₃₁H₄₂N₄O₄ --INVALID-LINK--

Molecular Weight 534.7 g/mol --INVALID-LINK--[2]

CAS Number 19526-09-1 --INVALID-LINK--[3]

Type
14-membered frangulanine-

type cyclopeptide alkaloid
--INVALID-LINK--[3]

Structural Features
Frangufoline possesses a complex macrocyclic structure characterized by a 14-membered

ring. This ring is formed by the condensation of amino acid residues and features a p-

hydroxystyrylamine unit.

Synthesis
The total synthesis of frangufoline has not been explicitly detailed in widely available literature.

However, the synthesis of frangulanine, a closely related 14-membered cyclopeptide alkaloid,

has been accomplished and provides a representative synthetic strategy. This multi-step
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synthesis involves the careful construction of the macrocyclic ring and the stereoselective

formation of the constituent amino acid linkages.

Conceptual Workflow: Synthesis of a Frangulanine-type Alkaloid
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Caption: Conceptual workflow for the synthesis of a frangulanine-type alkaloid.

Biological Activity and Research
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Frangufoline has been investigated for several biological activities, with its sedative and

antibacterial effects being the most prominent.

Sedative Activity
Frangufoline is described as a sedative cyclopeptide alkaloid.[3] The sedative properties of

natural compounds are often evaluated in animal models using behavioral tests such as the

open-field test.

Experimental Protocol: Open-Field Test for Sedative Activity

The open-field test is a common method to assess locomotor activity and anxiety-like behavior

in rodents. A reduction in locomotor activity is indicative of a sedative effect.

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a grid of equal

squares. The arena is typically enclosed in a sound-attenuated chamber.

Animals: Mice are commonly used. They are habituated to the testing room for at least one

hour before the experiment.

Procedure:

Animals are randomly assigned to a control group (vehicle) and a treatment group

(frangufoline at various doses).

Frangufoline is administered (e.g., intraperitoneally or orally) at a predetermined time

before the test.

Each mouse is individually placed in the center of the open-field arena.

Locomotor activity is recorded for a set period (e.g., 5-10 minutes) using a video tracking

system or by a trained observer.

Parameters Measured:

Total distance traveled: The total distance the animal moves within the arena.
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Number of line crossings: The number of times the animal crosses the grid lines on the

floor.

Time spent in the center: The amount of time the animal spends in the central squares of

the arena (an indicator of anxiety-like behavior).

Rearing frequency: The number of times the animal stands on its hind legs.

A statistically significant decrease in the total distance traveled and the number of line

crossings in the frangufoline-treated group compared to the control group would indicate a

sedative effect.

Antibacterial Activity
Frangufoline has demonstrated antibacterial activity against both Gram-positive and Gram-

negative bacteria.[4] The potency of its antibacterial effect is typically quantified by determining

the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of Frangufoline (MIC values)

Bacterial Strain Type MIC (µg/mL) Reference

Staphylococcus

aureus
Gram-positive Data not specified [4]

Klebsiella

pneumoniae
Gram-negative Data not specified [4]

Escherichia coli Gram-negative Data not specified [4]

Note: While the referenced literature indicates activity against these strains, specific MIC

values were not provided in the search results.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation. The broth microdilution method is a standard

procedure for determining MIC values.
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Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, Mueller-

Hinton broth (or other suitable growth medium), and a stock solution of frangufoline.

Procedure:

A serial two-fold dilution of frangufoline is prepared in the wells of the microtiter plate

using the growth medium.

Each well is inoculated with a standardized suspension of the test bacterium.

Positive (no frangufoline) and negative (no bacteria) control wells are included.

The plate is incubated at 37°C for 18-24 hours.

Reading the Results: The MIC is determined as the lowest concentration of frangufoline in

which no visible bacterial growth (turbidity) is observed.

Metabolic Pathway
Research in rodents has shown that frangufoline undergoes rapid enzymatic conversion in

vitro and in vivo. The primary metabolic pathway involves the cleavage of the enamide bond

within the macrocyclic ring, resulting in a linear tripeptide metabolite. This biotransformation is

thought to be catalyzed by a B-esterase-like enzyme.

Signaling Pathway: Metabolic Cleavage of Frangufoline
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Caption: Proposed metabolic pathway of frangufoline in rodents.

Future Directions and Conclusion
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Frangufoline continues to be a subject of interest for its potential therapeutic applications.

Further research is warranted to:

Fully elucidate the mechanism of action underlying its sedative effects at the molecular level.

Conduct comprehensive studies to determine the MIC values against a broader range of

clinically relevant bacterial and fungal pathogens.

Develop and optimize a total synthesis route to enable the production of frangufoline and its

analogs for further pharmacological evaluation.

Investigate the structure-activity relationships of frangufoline derivatives to identify

compounds with enhanced potency and selectivity.

In conclusion, frangufoline represents a promising natural product with demonstrated sedative

and antibacterial properties. This guide has provided a detailed overview of its discovery,

chemical nature, and biological activities, laying the groundwork for future research and

development in the fields of pharmacology and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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